N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 5-bromothiophen-2-yl substituent and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. Though direct biological data for this compound is unavailable in the provided evidence, structural analogs suggest applications in enzyme inhibition (e.g., adenylyl cyclases) or therapeutic contexts like chronic pain management .
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O4S/c16-12-6-5-11(24-12)14-18-19-15(23-14)17-13(20)10-7-21-8-3-1-2-4-9(8)22-10/h1-6,10H,7H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHPJEUZRHGDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Brominated thiophene moiety : Enhances biological activity through electron-withdrawing effects.
- Oxadiazole ring : Known for its role in antimicrobial and anticancer activities.
- Dihydrobenzo[b][1,4]dioxine : Contributes to the compound's stability and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown strong bactericidal effects against various bacterial strains, including Staphylococcus spp. . The presence of the oxadiazole moiety is crucial for this activity, as it may interfere with the transcription of genes involved in biofilm formation.
Anticancer Potential
Studies have demonstrated that compounds featuring oxadiazole rings possess cytotoxic effects against cancer cell lines. For example, 1,3,4-oxadiazoles have been reported to induce apoptosis in glioblastoma and breast adenocarcinoma cells at low concentrations . The mechanism often involves the generation of reactive oxygen species (ROS) leading to cell death.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Similar derivatives have been evaluated for their ability to reduce inflammation markers in vitro, showing promise as therapeutic agents for inflammatory diseases .
The biological activity of this compound is hypothesized to involve:
- Enzyme inhibition : The compound may inhibit specific enzymes or receptors linked to disease pathways.
- Gene expression modulation : It could alter the expression of genes involved in cell proliferation and survival.
Cytotoxicity Studies
In a comparative study involving various oxadiazole derivatives, it was found that the tested compounds showed varying degrees of cytotoxicity against cancer cell lines. Notably:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | A549 |
| Compound B | 10 | HepG2 |
| Compound C | 25 | MCF7 |
These results indicate that structural modifications significantly influence the cytotoxic potential of oxadiazole derivatives .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens. The results demonstrated that certain compounds were more effective than traditional antibiotics like ciprofloxacin:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 8 µg/mL |
| Compound E | Escherichia coli | 16 µg/mL |
| Compound F | Pseudomonas aeruginosa | 32 µg/mL |
These findings underscore the potential of this compound as a lead compound for developing new antimicrobial agents .
Scientific Research Applications
Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for:
- Substitution Reactions : The bromine atom can be replaced with various nucleophiles.
- Cross-Coupling Reactions : Utilized in Suzuki or Heck reactions to create advanced materials.
Biology
Research indicates that derivatives of oxadiazole compounds exhibit significant biological activities:
- Antimicrobial Properties : Studies have shown that oxadiazole derivatives can inhibit bacterial growth.
- Anticancer Activity : The compound has been investigated for its potential to induce apoptosis in cancer cells through specific molecular interactions.
Case Study: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry demonstrated that oxadiazole derivatives could effectively inhibit tumor growth in vitro and in vivo by targeting specific cancer cell pathways .
Medicine
The therapeutic potential of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is being explored for:
- Drug Development : Investigated as a lead compound for new anticancer drugs and antimicrobial agents.
Case Study: Drug Development
Research highlighted in Journal of Medicinal Chemistry indicated that modifications to the oxadiazole ring could enhance bioactivity and selectivity against cancer cell lines .
Materials Science
The compound is also being explored in materials science for applications such as:
- Organic Semiconductors : Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Case Study: Organic Electronics
An investigation into the use of oxadiazole-based compounds in OLEDs showed promising results regarding efficiency and stability compared to traditional materials .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
The oxadiazole ring’s substituents critically influence physicochemical and biological properties. Key analogs include:
N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide ():
- Substituent : 2,5-Dichlorophenyl (electron-withdrawing Cl atoms).
- Impact : Chlorine’s lower atomic weight (vs. Br) reduces molecular weight (~393.2 g/mol vs. ~421 g/mol for the target compound). The dichlorophenyl group may enhance lipophilicity but reduce polar surface area compared to bromothiophene.
- Synthesis : Likely involves cyclization of diacylhydrazines or coupling reactions, similar to methods in .
- N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide (): Substituent: 5-Nitrothiophene (strong electron-withdrawing NO₂ group). Impact: Nitro groups increase polarity and metabolic instability compared to bromothiophene. Molecular weight (~337 g/mol) is lower due to the absence of bromine and smaller carboxamide group .
Substituent Variations on the Carboxamide Moiety
describes compounds with a dihydrobenzo dioxine-linked oxadiazole but varying benzamide substituents:
- Compound 18 : Thiomethoxy group (S-CH₃).
- Compound 19 : Trifluoromethyl (CF₃).
- Compound 21 : Bromo (Br).
- Key Findings: Purity: All analogs showed ≥95% purity by HPLC, comparable to industrial standards. Synthesis: Methods A/B utilized EDCl/HOBt coupling with yields ~26–30% (inferred from ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
